

# Minimizing matrix effects in Antimony-123 quantification

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Compound of Interest

Compound Name: Antimony-123

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# Technical Support Center: Antimony-123 Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of **Antimony-123** (123Sb).

## **Troubleshooting Guide**

This guide addresses common issues encountered during <sup>123</sup>Sb analysis, offering potential causes and actionable solutions.

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Issue / Observation	Potential Cause(s)	Recommended Action(s)
Inaccurate or irreproducible results (low recovery or high variability).	Non-spectral matrix effects: High concentrations of matrix components (e.g., salts, acids, organic material) can suppress or enhance the <sup>123</sup> Sb signal.[1] This can be due to changes in sample viscosity, nebulization efficiency, or plasma conditions.	1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[2][3] 2. Internal Standard (IS): Use an appropriate internal standard (e.g., Indium, Tellurium) to compensate for signal fluctuations.[4] 3. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix.[4] 4. Standard Addition: Add known amounts of an Antimony standard to the sample to create a sample-specific calibration curve.[5][6]
Unexpectedly high <sup>123</sup> Sb signal or spectral peaks interfering with the analyte.	Spectral matrix effects (Polyatomic interferences): lons from the sample matrix, reagents, or plasma gas can combine to form polyatomic species with the same mass- to-charge ratio as <sup>123</sup> Sb. A common interference is <sup>94</sup> Zr <sup>16</sup> O <sub>2</sub> +.	1. Collision/Reaction Cell (CRC) Technology: Use an ICP-MS equipped with a CRC to remove polyatomic interferences. Helium (He) is often used as a collision gas to break apart larger interfering ions through kinetic energy discrimination (KED).[3][8][9] [10][11] 2. High-Resolution ICP-MS (HR-ICP-MS): If available, use HR-ICP-MS to physically separate the <sup>123</sup> Sb peak from the interfering polyatomic peak. 3. Mathematical Correction: Apply mathematical correction

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		equations if the interfering species and its formation rate are well-characterized.
Signal suppression in biological samples (e.g., plasma, urine, tissue digests).	High organic content and salt concentrations: Biological matrices are complex and prone to causing significant signal suppression.[1][4]	1. Optimized Sample Preparation: Employ robust digestion methods (e.g., microwave-assisted acid digestion) to effectively break down the organic matrix.[1] 2. Internal Standardization: This is highly recommended for biological samples to correct for matrix-induced signal drift. [4] 3. Standard Addition: The method of standard additions is particularly effective in complex matrices like biological fluids.[5][12]
Poor recovery in environmental samples (e.g., soil, water, sediment).	Variable and complex matrix composition: Environmental samples can contain a wide range of interfering elements and compounds.[13]	1. Thorough Sample Digestion: Ensure complete digestion of the sample to release all antimony. 2. Standard Addition: This method is well-suited for environmental samples where the matrix composition can vary significantly between samples.[5][6] 3. Matrix- Matched Calibration: If analyzing a batch of samples from a similar location, creating a matrix-matched calibrant from a representative sample can be effective.[4]
Instrument drift or signal instability during an analytical run.	Matrix deposition: High matrix load can lead to the deposition of solids on the nebulizer,	Sample Dilution: Reducing the total dissolved solids is the most direct way to prevent this.



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torch, and cones of the ICP-MS, causing signal drift over time. [2] 2. Optimized Instrumental Parameters: Adjust parameters such as nebulizer gas flow rate and plasma power to better handle the sample matrix.[3] 3. Regular Instrument Maintenance: Clean the sample introduction system (nebulizer, torch, cones) between batches of samples with high matrix content.

## **Frequently Asked Questions (FAQs)**

Q1: What are matrix effects in the context of **Antimony-123** quantification?

A1: Matrix effects are alterations in the analytical signal of <sup>123</sup>Sb caused by other components in the sample matrix. These effects can be categorized as:

- Non-spectral effects: These are more common and result in either suppression or enhancement of the <sup>123</sup>Sb signal. They are caused by the physical and chemical properties of the sample matrix affecting the sample introduction, nebulization, and plasma ionization processes.[1]
- Spectral effects: These are caused by polyatomic or isobaric interferences, where other ions have the same mass-to-charge ratio as <sup>123</sup>Sb, leading to an artificially high signal.[1]

Q2: When should I use an internal standard for <sup>123</sup>Sb analysis?

A2: An internal standard is recommended when you expect variability in the sample matrix, or when sample preparation steps may introduce volume errors. It is particularly crucial for complex matrices like biological fluids, environmental extracts, and in drug development studies where sample composition can vary.[4] An ideal internal standard for <sup>123</sup>Sb should have a similar mass and ionization potential, and not be present in the original sample. Indium (In) and Tellurium (Te) are commonly used.





Q3: What is the difference between matrix-matched calibration and the standard addition method?

#### A3:

- Matrix-matched calibration involves preparing your calibration standards in a blank matrix
  that is as similar as possible to your samples. This approach is efficient when analyzing a
  large number of similar samples. However, finding a truly representative blank matrix can be
  challenging.[4]
- The standard addition method involves adding known quantities of an antimony standard directly to aliquots of your sample. This creates a calibration curve within the sample itself, providing a highly accurate way to correct for matrix effects specific to that individual sample. [5][6][7] It is more time-consuming as each sample requires its own set of standards.

Q4: How does Collision/Reaction Cell (CRC) technology work to reduce interferences for <sup>123</sup>Sb?

A4: CRC technology, often referred to as a collision cell when using an inert gas like helium, is used to eliminate polyatomic interferences. The ion beam from the plasma, containing both <sup>123</sup>Sb<sup>+</sup> and larger interfering ions (e.g., <sup>94</sup>Zr<sup>16</sup>O<sub>2</sub><sup>+</sup>), is passed through a cell filled with the gas. The larger polyatomic ions undergo more collisions with the gas molecules than the smaller <sup>123</sup>Sb<sup>+</sup> ions. This causes the interfering ions to lose more kinetic energy. A subsequent energy barrier then allows the higher-energy <sup>123</sup>Sb<sup>+</sup> ions to pass through to the mass analyzer while blocking the lower-energy interfering ions. This process is known as kinetic energy discrimination (KED).[8][9][10][11]

Q5: Can I just dilute my sample to eliminate matrix effects?

A5: Dilution is a simple and often effective method to reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[2][3] However, excessive dilution may bring the concentration of <sup>123</sup>Sb below the instrument's limit of quantification. It is a balancing act between reducing matrix effects and maintaining sufficient signal for accurate measurement. Studies have shown that even at high dilution factors, recovery may not reach 100%, indicating that other methods may be necessary in conjunction with or instead of dilution.[2]



## **Quantitative Data Summary**

The following table summarizes typical recovery data for Antimony in different matrices using various mitigation strategies. This data is intended for comparative purposes; actual results will vary based on specific experimental conditions.



Mitigation Strategy	Matrix Type	Analyte	Typical Recovery (%)	Key Considerations
Dilution (e.g., 5000-fold)	Geological Samples	Sb	80 - 85%[2]	May not achieve complete recovery; analyte concentration may fall below detection limits.
Standard Addition	Geological Samples (low Sb)	<sup>123</sup> Sb	Confirmed accurate and precise results. [5]	Time-consuming but highly effective for complex and variable matrices.
Internal Standard (18O4-labeled perchlorate for perchlorate analysis)	Food Samples	Perchlorate	Corrected for matrix effects.	Demonstrates the principle of using isotopic standards for correction.
Matrix-Matched Calibration	Herbal Dietary Supplements	Pesticides	Signal suppression >20% required a dilution factor of ≥25.	Effectiveness depends on the similarity between the blank and sample matrices.
Sample Purification (Thiol- functionalized silica powder)	Environmental, Biological, Geological Samples	Sb	100 ± 7%[12]	An effective sample preparation step to remove the matrix before analysis.

# **Experimental Protocols**



#### **Protocol 1: Method of Standard Addition**

This protocol is suitable for complex or unknown matrices where a matched blank is unavailable.

- Sample Preparation: Prepare your sample digestate as you normally would.
- Aliquoting: Dispense at least four equal aliquots of the prepared sample solution into separate volumetric flasks.
- Spiking:
  - Leave the first aliquot un-spiked (this is your 'zero addition').
  - To the remaining aliquots, add increasing known concentrations of a certified Antimony standard solution. A typical spiking series might be 0.5x, 1x, and 1.5x the estimated concentration of Antimony in your sample.[7]
- Volume Adjustment: Bring all flasks to the final volume with the same diluent used for the sample preparation (e.g., dilute nitric acid) and mix thoroughly.
- Analysis: Analyze all prepared solutions (the un-spiked and spiked samples) by ICP-MS and record the signal intensity for <sup>123</sup>Sb.
- Data Analysis:
  - Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).
  - Perform a linear regression on the data points.
  - The absolute value of the x-intercept of the regression line represents the concentration of Antimony in the original, un-spiked sample.

### **Protocol 2: Internal Standard Method**

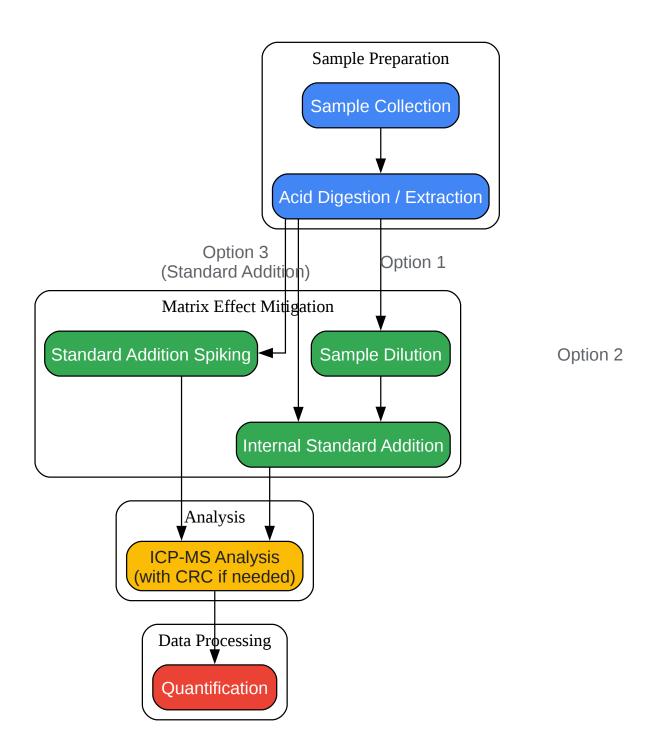
This protocol is used to correct for instrumental drift and non-spectral matrix effects.



- Selection of Internal Standard (IS): Choose an element that is not present in your samples, has a similar mass and ionization behavior to Antimony, and is free from spectral interferences. Indium (In) or Tellurium (Te) are common choices.
- Preparation of IS Solution: Prepare a stock solution of the internal standard at a concentration that will yield a stable and measurable signal when added to all samples and standards.
- Addition of IS: Add a precise and equal amount of the internal standard solution to all your calibration standards, blanks, quality controls, and unknown samples.
- Analysis: During the ICP-MS analysis, monitor the signal for both <sup>123</sup>Sb and the chosen isotope of your internal standard (e.g., <sup>115</sup>In).
- Data Analysis:
  - Calculate the ratio of the <sup>123</sup>Sb signal intensity to the internal standard signal intensity for all measurements.
  - Construct the calibration curve by plotting the intensity ratio of the standards against their known concentrations.
  - Determine the concentration of <sup>123</sup>Sb in your samples using this calibration curve based on their measured intensity ratios.

## **Visualizations**

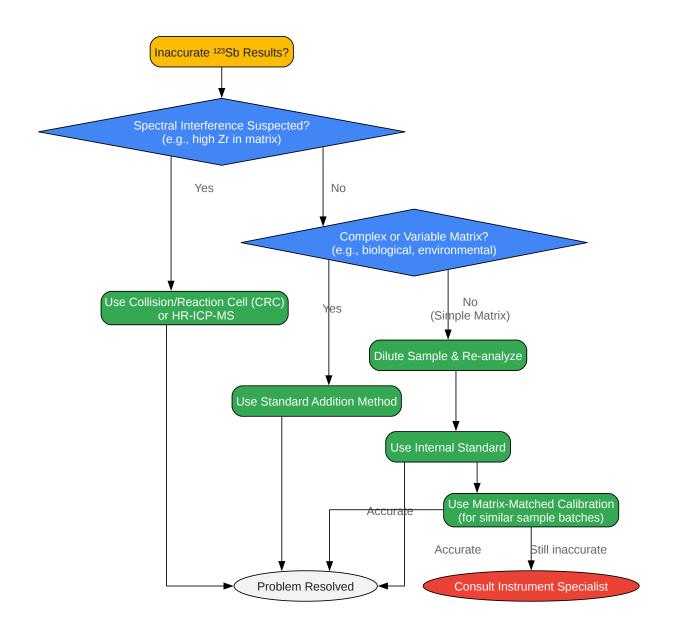




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Caption: General experimental workflow for **Antimony-123** quantification highlighting key stages for matrix effect mitigation.





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Caption: Troubleshooting decision tree for selecting a matrix effect mitigation strategy in **Antimony-123** analysis.

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